Rh-Catalyzed Hydroacylation: Product Yields and Selectivity for Ortho-Allylbenzaldehydes
In a robust Rh-catalyzed hydroacylation reaction, a range of ortho-allylbenzaldehydes are efficiently converted to 3,4-dihydronaphthalen-1(2H)-ones. The reported yields for this transformation range from 49% to 91% with excellent enantioselectivities between 96% and 99% enantiomeric excess (ee) [1]. This benchmark defines the high synthetic utility of the ortho-isomer in this context. In contrast, the meta-substituted 3-allylbenzaldehyde is fundamentally incapable of this transformation, as the reaction requires the allyl group to be ortho to the aldehyde for intramolecular cyclization.
| Evidence Dimension | Intramolecular Hydroacylation Feasibility and Yield |
|---|---|
| Target Compound Data | Reaction not possible (fundamental regiochemical constraint) |
| Comparator Or Baseline | ortho-Allylbenzaldehyde: 49–91% yield, 96–99% ee |
| Quantified Difference | N/A (binary: feasible for ortho, not for meta) |
| Conditions | Catalyst: [Rh(COD)Cl]2, (R)-DTBM-SEGPHOS, NaBARF; Solvent: toluene; Temp: 70-100 °C [1] |
Why This Matters
This demonstrates that the ortho isomer is the required reagent for a specific, high-value transformation, and 3-allylbenzaldehyde's value lies in its distinct, non-competitive reactivity profile.
- [1] Johnson, K. F.; Schmidt, A. C.; Stanley, L. M. Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes. Org. Lett. 2015, 17, 4654-4657. View Source
